molecular formula C17H19NO2 B4922454 2,5-dimethyl-N-(2-phenoxyethyl)benzamide

2,5-dimethyl-N-(2-phenoxyethyl)benzamide

Cat. No. B4922454
M. Wt: 269.34 g/mol
InChI Key: NABMWDIVTXXNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(2-phenoxyethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as DPBA and has a molecular formula of C18H19NO2. DPBA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has a melting point of approximately 130°C and a boiling point of approximately 460°C.

Mechanism of Action

The mechanism of action of DPBA is not fully understood. However, it has been suggested that DPBA may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DPBA may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DPBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DPBA has also been shown to have antioxidant properties, which may protect cells from oxidative damage. In addition, DPBA has been shown to have anti-inflammatory properties, which may reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

DPBA has a number of advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. DPBA is also a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. However, DPBA has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. In addition, DPBA has a relatively low quantum yield, which may limit its sensitivity for certain applications.

Future Directions

There are a number of future directions for the use of DPBA in scientific research. One area of research is the development of new fluorescent probes based on the structure of DPBA. These probes may have improved sensitivity and selectivity for certain targets. Another area of research is the development of new anticancer agents based on the structure of DPBA. These agents may have improved efficacy and reduced toxicity compared to current chemotherapy drugs. Finally, DPBA may be used in the development of new sensors for the detection of metal ions and other analytes. These sensors may have applications in environmental monitoring, food safety, and medical diagnostics.
Conclusion:
In conclusion, DPBA is a unique chemical compound that has a number of scientific research applications. Its synthesis method is relatively straightforward, and it has been shown to have a number of biochemical and physiological effects. DPBA has a number of advantages for lab experiments, but it also has some limitations. There are a number of future directions for the use of DPBA in scientific research, and it is likely to continue to be an important tool for researchers in a variety of fields.

Synthesis Methods

The synthesis of DPBA involves the reaction of 2,5-dimethylaniline with 2-chloroethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of approximately 120°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or acetic acid. The yield of DPBA is typically around 60-70%.

Scientific Research Applications

DPBA has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. DPBA has also been used as a ligand for the selective detection of metal ions such as copper and zinc. In addition, DPBA has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2,5-dimethyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-14(2)16(12-13)17(19)18-10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABMWDIVTXXNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.